Vercirnon

Vue d'ensemble

Description

Le vercirnon est un nouvel agent anti-inflammatoire oral actif qui cible un récepteur de chimiokine impliqué dans la maladie de Crohn et la rectocolite hémorragique, les deux principales formes de maladie inflammatoire de l'intestin . Il est en cours d'investigation pour son potentiel à contrôler la réponse immunitaire inappropriée sous-jacente à ces affections en bloquant l'activité du récepteur de chimiokine CC9 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le vercirnon peut être synthétisé par une série de réactions chimiques impliquant le couplage de divers intermédiaires. Deux isotopologues du this compound ont été préparés : le [3H]this compound, radiomarqué par un échange hydrogène-tritium catalysé par l'iridium, et le [11C]this compound, radiomarqué par une réaction de couplage de Stille 11C-carbonyle catalysée par le palladium .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les détails spécifiques du processus de production industrielle sont propriétaires et ne sont pas divulgués publiquement.

Analyse Des Réactions Chimiques

Types de réactions : Le vercirnon subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure chimique du this compound.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs de chimiokines et développer de nouvelles méthodologies de synthèse.

Biologie : Investigated for its role in modulating immune cell migration and activation in the gastrointestinal tract.

Médecine : En cours d'investigation clinique pour le traitement de la maladie de Crohn et de la rectocolite hémorragique

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de chimiokines.

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant l'activité du récepteur de chimiokine CC9, un récepteur hautement spécifique exprimé par les cellules T qui migrent sélectivement vers le tube digestif . Le trafic des cellules T vers l'intestin grêle et le gros intestin provoque une inflammation persistante qui peut entraîner la maladie de Crohn ou la rectocolite hémorragique . En inhibant ce récepteur, le this compound contribue à contrôler la réponse immunitaire inappropriée et à réduire l'inflammation.

Composés similaires :

CCX282-B : Un autre antagoniste des récepteurs de chimiokines présentant des propriétés similaires.

GSK1605786 : Un composé ayant un mécanisme d'action similaire ciblant le même récepteur.

Unicité du this compound : Le this compound est unique en raison de sa haute spécificité et de sa puissance en tant qu'antagoniste du récepteur de chimiokine CC9. Il a montré des résultats prometteurs dans les essais cliniques pour le traitement des maladies inflammatoires de l'intestin, ce qui en fait un agent thérapeutique potentiel dans ce domaine .

Applications De Recherche Scientifique

Vercirnon has several scientific research applications, including:

Chemistry: Used as a model compound to study chemokine receptor interactions and to develop new synthetic methodologies.

Biology: Investigated for its role in modulating immune cell migration and activation in the gastrointestinal tract.

Medicine: Under clinical investigation for the treatment of Crohn’s disease and ulcerative colitis

Industry: Potential applications in the development of new therapeutic agents targeting chemokine receptors.

Mécanisme D'action

Vercirnon exerts its effects by blocking the activity of the CC chemokine receptor 9, a highly specific receptor expressed by T cells that migrate selectively to the digestive tract . The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn’s disease or ulcerative colitis . By inhibiting this receptor, this compound helps control the inappropriate immune response and reduce inflammation.

Comparaison Avec Des Composés Similaires

CCX282-B: Another chemokine receptor antagonist with similar properties.

GSK1605786: A compound with a similar mechanism of action targeting the same receptor.

Uniqueness of Vercirnon: this compound is unique in its high specificity and potency as a CC chemokine receptor 9 antagonist. It has shown promising results in clinical trials for the treatment of inflammatory bowel diseases, making it a potential therapeutic agent in this field .

Activité Biologique

Vercirnon, also known as GSK1605786 or CCX282-B, is a selective, orally bioavailable antagonist of the chemokine (C-C motif) receptor 9 (CCR9). This compound has been primarily investigated for its potential therapeutic effects in inflammatory bowel diseases, particularly Crohn's disease. This article delves into the biological activity of this compound, focusing on its mechanisms, clinical efficacy, safety profile, and relevant research findings.

This compound functions by blocking CCR9, a receptor critical in the recruitment of lymphocytes to the gastrointestinal tract. This mechanism is significant in conditions like Crohn's disease, where inappropriate immune responses lead to inflammation. By inhibiting CCR9, this compound aims to reduce lymphocyte trafficking to inflamed tissues, thereby alleviating symptoms and promoting healing.

Overview of Clinical Trials

This compound has undergone several clinical trials to assess its efficacy and safety in treating moderately-to-severely active Crohn’s disease. The most notable among these is the SHIELD-1 study, a Phase III randomized controlled trial.

SHIELD-1 Study Results

- Study Design : The SHIELD-1 study involved 608 patients with a Crohn's Disease Activity Index (CDAI) score between 220 and 450 who had failed previous treatments. Participants were randomized to receive either placebo or this compound at doses of 500 mg once or twice daily for 12 weeks.

- Primary Endpoint : The primary endpoint was clinical response defined as a decrease of at least 100 points in CDAI score at week 12.

- Results :

| Treatment Group | Clinical Response Rate (%) | Serious Adverse Events (%) |

|---|---|---|

| Placebo | 25.1 | 8.9 |

| This compound (Once Daily) | 27.6 | 5.9 |

| This compound (Twice Daily) | 27.2 | 6.0 |

Safety Profile

The safety profile of this compound was evaluated alongside its efficacy:

- Adverse Events : Overall adverse event rates showed a trend towards dose-dependence.

- Serious Adverse Events : Rates were similar across treatment groups.

- Withdrawals : Withdrawals due to adverse events were also comparable among groups .

Recent Developments

Recent studies have explored the use of this compound as a PET tracer for imaging CCR9 expression in humans:

- A study developed a CCR9-specific PET tracer based on this compound to visualize CCR9 expression in the gut using positron emission tomography (PET).

- The tracer demonstrated specific binding in both preclinical models and initial human trials, suggesting potential applications in monitoring treatment responses in Crohn's disease .

Propriétés

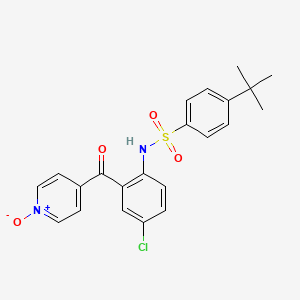

IUPAC Name |

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWROCIMSDXGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220135 | |

| Record name | Vercirnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD. | |

| Record name | Vercirnon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

698394-73-9 | |

| Record name | Vercirnon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vercirnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERCIRNON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.